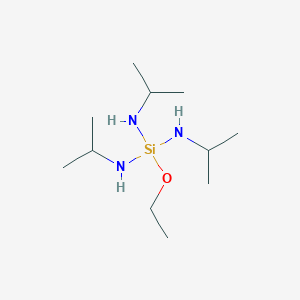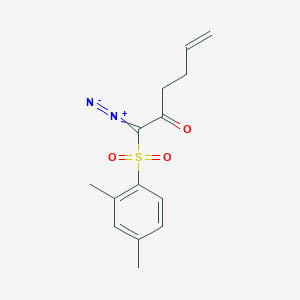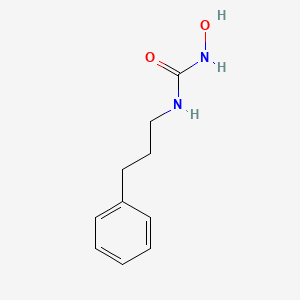![molecular formula C16H14N4O2S B14176892 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide CAS No. 63875-31-0](/img/structure/B14176892.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydroxyphenylmethylideneamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide typically involves the condensation of 2-mercaptobenzimidazole with 2-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of fluorescent probes and sensors, particularly for detecting specific ions or molecules.
Biochemistry: The compound’s ability to bind to proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.
Industry: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can intercalate with DNA, inhibiting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The hydroxyphenylmethylideneamino moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-bromophenyl)methylideneamino]acetamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-chlorophenyl)methylideneamino]acetamide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide is unique due to the presence of the hydroxyphenyl group, which enhances its ability to form hydrogen bonds and increases its solubility in aqueous environments. This makes it particularly useful in biological applications where solubility and specific interactions with biomolecules are crucial.
Propiedades
Número CAS |
63875-31-0 |
|---|---|
Fórmula molecular |
C16H14N4O2S |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14N4O2S/c21-14-8-4-1-5-11(14)9-17-20-15(22)10-23-16-18-12-6-2-3-7-13(12)19-16/h1-9,21H,10H2,(H,18,19)(H,20,22) |
Clave InChI |
GGRUVZCVGNSFQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)

![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)

![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)


![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)

![2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]](/img/structure/B14176873.png)
![4-Allyloxy-[1,2]naphthoquinone](/img/structure/B14176875.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)
